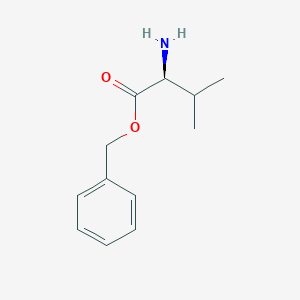

benzyl (2S)-2-amino-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347436 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21760-98-5 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

benzyl (2S)-2-amino-3-methylbutanoate chemical properties

An In-Depth Technical Guide to Benzyl (2S)-2-amino-3-methylbutanoate Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, commonly known in the scientific community as L-Valine benzyl ester, is a pivotal chiral building block and intermediate in modern organic synthesis. As a derivative of the essential amino acid L-valine, its primary utility lies in the field of peptide synthesis and drug development. The strategic installation of a benzyl group to protect the carboxylic acid functionality allows for selective reactions at the free amino group. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The compound is most frequently handled and stored as its hydrochloride or p-toluenesulfonate salt to enhance stability and ease of handling compared to the free base.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is the ester formed between L-valine and benzyl alcohol. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the naturally occurring L-enantiomer of valine.

Figure 1: Chemical Structure of this compound.

Below is a summary of its key identifiers. Note that properties can differ slightly between the free base and its common salt forms.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | L-Valine benzyl ester, Benzyl L-valinate, H-Val-OBzl | [1][3] |

| CAS Number | 21760-98-5 (Free Base); 2462-34-2 (HCl Salt) | [1][3][4] |

| Molecular Formula | C₁₂H₁₇NO₂ (Free Base); C₁₂H₁₈ClNO₂ (HCl Salt) | [1][3] |

| Molecular Weight | 207.27 g/mol (Free Base); 243.73 g/mol (HCl Salt) | [1][2][5] |

| Canonical SMILES | CC(C)OCC1=CC=CC=C1)N | [1] |

| InChIKey | YIRBOOICRQFSOK-NSHDSACASA-N | [1] |

Physicochemical Properties

The physical state and solubility are critical for experimental design, including reaction setup, solvent selection, and purification strategies. The hydrochloride salt is the most commonly available form due to its superior stability and crystallinity.

| Property | Value | Source(s) |

| Appearance | White solid / powder (for HCl salt) | [3][5] |

| Melting Point | 134 °C (for HCl salt) | [3] |

| Solubility | Insoluble in water; soluble in ethanol. | [6][7] |

| XLogP3 | 2.1 | [1] |

| Storage Temperature | -20°C is recommended for long-term storage. | [5][8] |

Synthesis and Purification

The most prevalent method for synthesizing L-valine benzyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating L-valine with an excess of benzyl alcohol.

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction requires a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrogen chloride, to protonate the carboxylic acid of valine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.[9]

-

Water Removal: Esterification is a reversible reaction. To drive the equilibrium towards the product side and achieve a high yield, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like cyclohexane or toluene.[9][10]

-

Salt Isolation: The final product is often not the free base but a salt (e.g., p-toluenesulfonate or hydrochloride). This is a deliberate choice. The salts are typically crystalline solids that are easier to purify by recrystallization and handle than the free base, which may be an oil or a low-melting solid.[9]

Figure 2: General workflow for the synthesis of L-Valine Benzyl Ester p-Toluenesulfonate.

Experimental Protocol: Synthesis via p-Toluenesulfonic Acid[9]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

-

Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress by TLC or by observing the cessation of water collection.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Add an anti-solvent such as ethyl acetate or diethyl ether to precipitate the product as the p-toluenesulfonate salt. Stir the resulting slurry for 1 hour to maximize precipitation.

-

Isolation: Collect the white solid product by vacuum filtration, wash with the anti-solvent to remove excess benzyl alcohol and other impurities, and dry under vacuum. The product is typically obtained in high yield and purity.

Reactivity and Applications in Synthesis

The primary application of this compound is as a protected amino acid for peptide synthesis. The benzyl ester serves as a robust protecting group for the C-terminus.

-

Peptide Coupling: The free amine of L-valine benzyl ester can act as a nucleophile, reacting with the activated C-terminus of an N-protected amino acid to form a dipeptide. This process is repeated to elongate the peptide chain.

-

Deprotection (Hydrogenolysis): The key advantage of the benzyl ester is its facile removal under mild conditions. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, cleaves the benzyl C-O bond to yield the free carboxylic acid and toluene as a byproduct. This deprotection method is orthogonal to many N-protecting groups (e.g., Boc, Fmoc), making it highly valuable in complex synthetic strategies.

Figure 3: Role in a typical peptide synthesis cycle.

Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of the compound is paramount, especially for applications in drug development. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the isopropyl group (two doublets and a multiplet), the alpha-proton, the benzylic CH₂ protons (typically two doublets due to diastereotopicity or a singlet), and the aromatic protons of the benzyl group.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the valine side chain would be present.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 208.13 for the free base.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine, C=O stretching for the ester carbonyl group, and C-O stretching.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. Using a chiral stationary phase allows for the separation of the L- and D-enantiomers, ensuring that no racemization occurred during synthesis.[9]

Safety, Handling, and Storage

While not acutely toxic, proper handling procedures are necessary to ensure laboratory safety. The hydrochloride salt is classified as an irritant.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), laboratory coat, and chemical-resistant gloves, should be worn at all times.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with -20°C being the recommended temperature.[5][8]

Conclusion

This compound is a cornerstone intermediate in the synthesis of peptides and complex organic molecules. Its value is derived from the robust nature of the benzyl ester protecting group, which is stable to a wide range of reaction conditions yet can be removed selectively and cleanly via catalytic hydrogenation. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for its effective application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Atom Pharma. (n.d.). L-VALINE BENZYL ESTER HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). L-Valine benzyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Benzyl 2-methylbutanoate (FDB016099). Retrieved from [Link]

-

Cusabio. (n.d.). Benzyl(2S)-3-methyl-2-(methylamino)butanoatehydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). benzyl 3-methylbutanoate. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. Retrieved from [Link]

Sources

- 1. This compound | C12H17NO2 | CID 6950584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atompharma.co.in [atompharma.co.in]

- 4. scbt.com [scbt.com]

- 5. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Showing Compound Benzyl 2-methylbutanoate (FDB016099) - FooDB [foodb.ca]

- 7. chembk.com [chembk.com]

- 8. cusabio.com [cusabio.com]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

(S)-Benzyl 2-amino-3-methylbutanoate CAS number and structure

An In-Depth Technical Guide to (S)-Benzyl 2-amino-3-methylbutanoate for Researchers and Drug Development Professionals

Introduction

(S)-Benzyl 2-amino-3-methylbutanoate, commonly known in the scientific community as L-Valine benzyl ester, is a pivotal derivative of the essential amino acid L-valine.[1] It serves as a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs).[2][] The strategic installation of a benzyl group to protect the carboxylic acid moiety of L-valine allows for selective reactions at the amino group, making it an indispensable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, tailored for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is rooted in its stereospecific nature and the ester linkage that defines its reactivity.

-

CAS Number : 21760-98-5[1]

-

Molecular Formula : C₁₂H₁₇NO₂[1]

-

IUPAC Name : benzyl (2S)-2-amino-3-methylbutanoate[1]

-

Synonyms : L-Valine benzyl ester, Benzyl L-valinate, H-Val-OBzl[1]

The structure consists of the L-valine backbone with its characteristic isopropyl side chain, where the carboxyl group is esterified with benzyl alcohol. The "(S)" designation confirms the natural stereochemistry at the α-carbon, which is critical for biological activity in resulting peptides and pharmaceuticals.

Molecular Structure: The structure can be represented by the SMILES notation: CC(C)OCC1=CC=CC=C1)N[1].

Physicochemical Properties

The physical and chemical properties of (S)-Benzyl 2-amino-3-methylbutanoate and its common salt form are essential for its handling, reaction setup, and purification. While the free base is an oil, it is frequently prepared and stored as a more stable crystalline salt, such as the hydrochloride or p-toluenesulfonate salt.[][4]

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | PubChem[1] |

| Appearance (HCl Salt) | White to off-white powder | BOC Sciences[] |

| Melting Point (HCl Salt) | 138-143 °C | BOC Sciences[] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Storage (HCl Salt) | 2-8 °C | BOC Sciences[] |

Synthesis: The Fischer-Speier Esterification Approach

The most prevalent and efficient method for synthesizing amino acid benzyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction between the amino acid and benzyl alcohol is a classic example of equilibrium chemistry. The success of the synthesis hinges on effectively removing the water byproduct to drive the reaction to completion.

Causality and Experimental Rationale

The direct esterification of L-valine with benzyl alcohol is an equilibrium-limited process. To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. This is accomplished by removing water as it is formed. The use of a solvent that forms a low-boiling azeotrope with water, such as cyclohexane or toluene, is the standard industrial and laboratory practice.[4] Cyclohexane is often preferred over more hazardous solvents like benzene or carbon tetrachloride.[4]

The reaction is catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TsOH). p-TsOH is advantageous because it is a solid, easy to handle, and its anion (tosylate) can form a stable, crystalline salt with the resulting amino acid ester, facilitating purification by simple filtration and recrystallization.[4]

Experimental Protocol: Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from established methodologies for preparing amino acid benzyl esters.[4]

-

Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-valine (1 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5 eq.), and cyclohexane (approx. 0.6 mL per mmol of amino acid).

-

Azeotropic Reflux : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for approximately 4-6 hours or until no more water is collected.

-

Crystallization and Isolation : Cool the reaction mixture to room temperature. Add ethyl acetate (approx. 1.6 mL per mmol of amino acid) to the flask and stir for 1 hour to induce precipitation of the p-toluenesulfonate salt.

-

Purification : Collect the white solid precipitate by vacuum filtration. Wash the filter cake with ethyl acetate to remove excess benzyl alcohol and p-toluenesulfonic acid. Dry the product under vacuum to yield L-Valine benzyl ester p-toluenesulfonate.

This self-validating protocol ensures high purity, as only the desired salt product crystallizes from the non-polar solvent mixture, leaving impurities behind in the solution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Valine benzyl ester salt.

Applications in Research and Drug Development

The primary utility of (S)-Benzyl 2-amino-3-methylbutanoate lies in its role as a protected amino acid building block.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the carboxylic acid of an amino acid must be protected to prevent self-polymerization and to ensure the formation of the correct peptide bond. The benzyl ester is a robust protecting group that is stable to the basic conditions often used for N-terminal deprotection (e.g., removal of Fmoc) but can be readily cleaved under mild conditions via catalytic hydrogenation. This orthogonal deprotection strategy is fundamental to modern peptide chemistry.

Pharmaceutical Synthesis: The Case of Valsartan

(S)-Benzyl 2-amino-3-methylbutanoate is a key starting material in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.[2][5] In the synthesis, the amino group of L-valine benzyl ester is first alkylated with a substituted benzyl bromide. The benzyl ester protects the carboxylic acid throughout several subsequent steps, including acylation and the formation of the critical tetrazole ring.[5] In the final step of the synthesis, the benzyl protecting group is removed by hydrogenation to yield the active drug, Valsartan.[5]

Logical Flow in Valsartan Synthesis

Caption: Role of L-Valine benzyl ester in the Valsartan synthesis pathway.

Conclusion

(S)-Benzyl 2-amino-3-methylbutanoate is more than just a simple derivative; it is a strategic tool for chemists and pharmaceutical scientists. Its well-defined stereochemistry, coupled with the reliable protection offered by the benzyl ester group, enables the construction of complex, biologically active molecules with high fidelity. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the laboratory and in the scale-up production of life-saving medicines.

References

-

Echo BioSystems. Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of L-Valine Benzyl Ester Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. This compound | C12H17NO2 | CID 6950584. [Link]

-

Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | CAS No : 1194550-59-8. [Link]

- Google Patents. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.

- Google Patents. CN103539752A - Synthesis method of valsartan.

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. ResearchGate. [Link]

Sources

The Solubility of Benzyl L-valinate in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of Benzyl L-valinate, a pivotal intermediate in peptide synthesis and various pharmaceutical applications. A thorough understanding of its solubility profile in diverse organic solvents is paramount for optimizing reaction kinetics, designing efficient purification strategies, and developing robust formulation protocols. This document synthesizes theoretical principles with practical methodologies to offer researchers, scientists, and drug development professionals a foundational resource for their work with this compound.

Introduction to Benzyl L-valinate and its Physicochemical Significance

Benzyl L-valinate is the benzyl ester of the essential amino acid L-valine. The esterification of the carboxylic acid group with a benzyl moiety serves a dual purpose in synthetic chemistry: it protects the carboxyl group from participating in unwanted side reactions during peptide coupling and it significantly alters the molecule's physical properties, most notably its solubility.

Unlike free L-valine, which exists as a zwitterion and is thus readily soluble in aqueous solutions but generally insoluble in nonpolar organic solvents, Benzyl L-valinate exhibits increased lipophilicity. This enhanced solubility in organic media is critical for its use in solution-phase peptide synthesis, where reactions are typically conducted in non-aqueous environments. The choice of solvent can profoundly influence reaction rates, yields, and the ease of product isolation.

Key Physicochemical Properties of Benzyl L-valinate:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Clear, colorless oil | |

| CAS Number | 17645-51-1 |

Theoretical Framework: Factors Governing Solubility

The solubility of Benzyl L-valinate in a given organic solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding: a solute will have higher solubility in a solvent with a similar polarity.

-

Molecular Structure: The Benzyl L-valinate molecule possesses both non-polar and polar characteristics. The benzyl group and the isopropyl side chain of the valine residue contribute to its non-polar character, favoring interactions with non-polar solvents through van der Waals forces. The amino group and the ester linkage introduce polarity, allowing for dipole-dipole interactions and hydrogen bonding with appropriate solvents.

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant or polarity index, is a primary determinant of its ability to solvate Benzyl L-valinate. Solvents with moderate polarity are often effective at dissolving compounds with both polar and non-polar functionalities.

-

Hydrogen Bonding: The amino group of Benzyl L-valinate can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) can enhance solubility.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, as Benzyl L-valinate is often an oil at room temperature, miscibility is a more relevant concept. For its salt forms, which are solids, temperature will have a more pronounced effect on solubility.

Illustrative Solubility Profile of Benzyl L-valinate

Precise, quantitative solubility data for Benzyl L-valinate in a wide range of organic solvents is not extensively published in the peer-reviewed literature. The following table provides an illustrative guide to the expected solubility based on general principles for protected amino acid esters and qualitative data from chemical suppliers. For critical applications, experimental determination of solubility is strongly recommended.

| Solvent Family | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 50 |

| Chloroform | Trichloromethane | 4.1 | > 50 | |

| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 10 - 20 |

| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 40 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 40 |

| Ketones | Acetone | Propan-2-one | 5.1 | > 40 |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 5 - 15 |

| Ethanol (EtOH) | Ethanol | 4.3 | 2 - 10 | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 1 - 5 | |

| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 15 - 25 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | > 50 | |

| Hydrocarbons | Toluene | Toluene | 2.4 | 5 - 15 |

| Hexane | Hexane | 0.1 | < 1 |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of Benzyl L-valinate is crucial for process development and quality control. The gravimetric method is a fundamental and widely accepted technique for this purpose.

Materials

-

Benzyl L-valinate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Benzyl L-valinate to a vial containing a known volume of the selected organic solvent. The presence of a second phase (undissolved oil or solid salt) is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved material to settle or separate.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Stereochemistry of benzyl (2S)-2-amino-3-methylbutanoate

An In-Depth Technical Guide to the Stereochemistry of Benzyl (2S)-2-amino-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the benzyl ester of the naturally occurring amino acid L-valine, is a pivotal chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its stereochemical integrity is paramount to the biological activity and safety of the final products. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, including the determination of its absolute configuration, methods for its stereoselective synthesis, and robust analytical techniques for verifying its enantiomeric purity. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in stereocontrolled synthesis and drug development.

Introduction: The Significance of a Chiral Synthon

In the realm of medicinal chemistry and organic synthesis, the precise three-dimensional arrangement of atoms within a molecule can dictate its biological function. This compound serves as a critical intermediate, valued for the temporary protection of the carboxylic acid group of L-valine, which can be readily removed under mild conditions after its incorporation into a larger molecular framework.[1][2] The presence of a single stereocenter at the α-carbon (C2) necessitates stringent control and verification of its configuration throughout any synthetic sequence. This guide will delve into the foundational stereochemical principles, synthesis strategies to maintain enantiopurity, and the analytical workflows required to ensure the stereochemical fidelity of this important compound.

Foundational Stereochemistry: Defining the (S)-Configuration

The stereochemistry of this compound is defined by the spatial arrangement of the four different substituents attached to the chiral α-carbon. The designation "(2S)" is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning absolute configuration.[3][4][5]

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of priorities to the substituents attached to the stereocenter is based on the atomic number of the atoms directly bonded to the chiral carbon.[6][7]

-

Priority 1 (Highest): The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).

-

Priority 2: The carbon atom of the benzyloxycarbonyl group (-C(=O)OCH₂Ph) is attached to two oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen for CIP purposes) and another carbon.

-

Priority 3: The carbon atom of the isopropyl group (-CH(CH₃)₂) is attached to one carbon and two hydrogen atoms.

-

Priority 4 (Lowest): The hydrogen atom (-H) has the lowest atomic number (Z=1).

To assign the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. The sequence from the highest priority group (1) to the second (2) and then to the third (3) is then observed. For this compound, this sequence traces a counter-clockwise path, leading to the designation of "(S)".

Caption: Cahn-Ingold-Prelog priority assignment for the α-carbon.

Stereoselective Synthesis: Preserving Enantiomeric Integrity

The most common method for preparing amino acid benzyl esters is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), and removing the water formed azeotropically. However, the reaction conditions, particularly the choice of solvent, are critical to prevent racemization.

Impact of Solvent on Racemization

Research has shown that while traditional solvents like benzene or toluene can be effective for the azeotropic removal of water, toluene can lead to significant racemization of the amino acid benzyl ester.[1] The polarity of the solvent and its ability to stabilize charged intermediates that can facilitate racemization are key factors. Cyclohexane has been identified as a superior, less hazardous solvent that allows for the formation of enantiomerically pure benzyl esters.[1][2]

Table 1: Effect of Solvent on Enantiomeric Excess (e.e.) of L-Valine Benzyl Ester

| Solvent | Enantiomeric Excess (e.e.) | Reference |

| Cyclohexane | >95% | [1] |

| Toluene | ~27% | [1] |

| Benzene | >95% | [1] |

Recommended Synthetic Protocol

The following protocol is a robust method for the synthesis of this compound p-toluenesulfonate salt, designed to maximize yield and maintain high enantiomeric purity.

Experimental Protocol: Synthesis of this compound p-toluenesulfonate

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add L-valine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), benzyl alcohol (3.0 eq.), and cyclohexane (sufficient to fill the flask and Dean-Stark trap).

-

Reaction: Heat the mixture to reflux. The water-cyclohexane azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with diethyl ether to remove residual benzyl alcohol and p-toluenesulfonic acid, and dry under vacuum.

-

Purity Assessment: The enantiomeric purity of the final product should be assessed by chiral HPLC.

Caption: Workflow for the stereoselective synthesis of L-valine benzyl ester.

Analytical Characterization of Stereochemistry

Verifying the absolute configuration and enantiomeric purity of this compound is a critical step in quality control. A multi-faceted analytical approach is often employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric purity of chiral compounds.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[10] Polysaccharide-based CSPs are particularly effective for the separation of amino acid derivatives.[11]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Phenomenex Lux Cellulose-1).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

-

Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the (S) and (R) enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Caption: Schematic of a chiral HPLC system for enantiomeric separation.

Spectroscopic and Crystallographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.[12][13] While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity.[14]

-

X-ray Crystallography: This powerful technique provides unambiguous proof of the absolute configuration and detailed information about the three-dimensional structure of the molecule in the solid state.[15][16] X-ray crystallographic data for valyl benzyl ester chloride has been reported, confirming the molecular structure and packing in the crystal lattice.[15]

Table 2: Key Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [17] |

| Molecular Weight | 207.27 g/mol | [17] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 0.88 (pt, J=6.4 Hz, 6H), 2.18 (m, 1H), 3.90 (m, 1H), 5.01 (d, J=12.3 Hz, 1H), 5.12 (d, J=12.3 Hz, 1H), 7.28 (s, 5H) | [1] |

Applications in Drug Development and Peptide Synthesis

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[18] Its primary application is in peptide synthesis, where the benzyl ester serves as a C-terminal protecting group that can be easily removed by hydrogenolysis.[1] Furthermore, it is a key starting material for the synthesis of non-peptide chiral molecules, such as enzyme inhibitors and other complex natural product analogues.[19][20]

Conclusion

The stereochemistry of this compound is a critical attribute that underpins its utility in modern organic synthesis and drug development. A thorough understanding of the CIP rules for assigning its (S)-configuration, coupled with the implementation of stereoselective synthetic routes that minimize racemization, is essential. Rigorous analytical validation, primarily through chiral HPLC, ensures the enantiomeric purity required for the synthesis of safe and efficacious therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle and utilize this important chiral building block.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids. [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. [Link]

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

-

Unknown. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C12H17NO2). [Link]

-

ResearchGate. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Wikisource. (2021). Cahn–Ingold–Prelog priority rules. [Link]

-

NIH. (n.d.). Valyl benzyl ester chloride. [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

-

Cusabio. (n.d.). Benzyl(2S)-3-methyl-2-(methylamino)butanoatehydrochloride. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ResearchGate. (2012). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]

-

St Andrews Research Repository. (2020). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. [Link]

-

PubChem. (n.d.). benzyl (2R)-2-(aminooxy)-3-methylbutanoate. [Link]

-

The Royal Society of Chemistry. (n.d.). Methyl 2-[N-benzyl-N-(2-iodobenzyl)amino]acetate (17). [Link]

-

NIH. (n.d.). X Ray crystallography. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubChem. (n.d.). L-Valine benzyl ester hydrochloride. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

-

PubChem. (n.d.). 2-Benzyl-3-methylbutanal. [Link]

-

Echo BioSystems. (n.d.). Benzyl (2S)-3-methyl-2- (methylamino)butanoate hydrochloride. [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-N-benzyl-3-methylbutanamide. [Link]

-

W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). (2R)-BENZYL-2,3-DIHYDROXY-3-METHYLBUTANOATE. [Link]

-

NIH. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. [Link]

-

Indian Academy of Sciences. (n.d.). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. [Link]

-

PubChem. (n.d.). Benzyl 2-methyl-3-hydroxybutanoate. [Link]

-

PubChem. (n.d.). (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Valyl benzyl ester chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C12H17NO2 | CID 6950584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Benzyl Protecting Group: A Cornerstone of Amino Acid Chemistry in Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Strategic Protection in Amino Acid Chemistry

In the intricate landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic manipulation of reactive functional groups is paramount. Amino acids, the fundamental building blocks of peptides and proteins, possess a inherent duality of reactive sites: the α-amino group and the α-carboxyl group, in addition to a diverse array of functional groups within their side chains. To orchestrate the precise formation of peptide bonds and prevent unwanted side reactions, a robust strategy of temporary and semi-permanent protection is not just advantageous, but essential.[1][2][3][4]

This guide delves into the pivotal role of the benzyl (Bn) protecting group, a workhorse in the chemist's arsenal for decades. Its stability under a range of conditions, coupled with a variety of reliable deprotection methods, has solidified its position as a cornerstone of amino acid chemistry, particularly within the framework of the renowned Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy for solid-phase peptide synthesis (SPPS).[2][3][5] We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of the benzyl protecting group in modern research and drug development.

The Benzyl Group: Chemical Properties and Strategic Advantages

The benzyl group (C₆H₅CH₂–), abbreviated as Bn, is a relatively simple yet remarkably effective protecting group.[6] Its utility stems from a combination of key chemical properties:

-

Stability: The benzyl group is stable to a wide range of reaction conditions, including both acidic and basic environments, making it a robust shield for sensitive functional groups.[7]

-

Ease of Introduction: Benzylation of amines, carboxylic acids, and hydroxyl groups can be achieved through straightforward and high-yielding reactions.[7][8]

-

Versatile Deprotection: A key advantage of the benzyl group is the availability of multiple, orthogonal deprotection strategies, allowing for its selective removal in the presence of other protecting groups.[7][8][9]

These attributes make the benzyl group a highly versatile tool, particularly in the context of complex, multi-step syntheses where meticulous control over reactivity is crucial.

Protection of Amino Acid Functional Groups with the Benzyl Moiety

The benzyl group can be strategically employed to protect all three key reactive sites in an amino acid: the α-amino group, the α-carboxyl group, and various side-chain functionalities.

N-Terminal Protection: The Carbobenzyloxy (Cbz or Z) Group

While direct N-benzylation is possible, the most common and historically significant method for protecting the α-amino group involves the carbobenzyloxy (Cbz or Z) group .[1][10][11] The Cbz group, a benzyl carbamate, effectively suppresses the nucleophilicity of the amino group, preventing it from participating in unwanted reactions during peptide coupling.[10]

Mechanism of Cbz Protection:

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Figure 2: Formation of a benzyl ester.

Side-Chain Protection with Benzyl-Based Groups

Many amino acid side chains contain reactive functional groups that require protection during peptide synthesis. Benzyl-based protecting groups are widely used for this purpose, particularly in the Boc/Bzl strategy. [3][5][12]

| Amino Acid | Reactive Side-Chain Group | Benzyl-Based Protecting Group |

|---|---|---|

| Aspartic Acid (Asp) | Carboxyl | Benzyl ester (OBzl) |

| Glutamic Acid (Glu) | Carboxyl | Benzyl ester (OBzl) |

| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) |

| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | Benzyl ether (Bzl) |

| Cysteine (Cys) | Thiol | Benzyl thioether (S-Bzl) |

| Histidine (His) | Imidazole | Benzyl (Bn) |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

Deprotection of Benzyl Groups: Strategies and Mechanisms

The ability to selectively remove the benzyl protecting group under specific conditions is a cornerstone of its utility. The two primary methods for benzyl deprotection are catalytic hydrogenation and acidolysis.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and highly efficient method for the cleavage of benzyl ethers, esters, and carbamates. [9][13][14]The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. [13][14] Mechanism of Catalytic Hydrogenolysis:

The mechanism involves the oxidative addition of the benzyl C-O or C-N bond to the palladium surface, followed by hydrogenolysis to yield the deprotected functional group and toluene. [14]

Figure 3: Deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation:

An alternative to using hydrogen gas is catalytic transfer hydrogenation , which employs a hydrogen donor such as formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst. [15][16][17][18]This method can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. [15] Experimental Protocol: Deprotection of Cbz-Glycine via Catalytic Hydrogenation

-

Objective: To remove the Cbz protecting group from Cbz-glycine.

-

Materials:

-

Cbz-glycine

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve Cbz-glycine in methanol in a flask equipped with a stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

-

Stir the reaction vigorously under a hydrogen atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Evaporate the solvent from the combined filtrates under reduced pressure to obtain glycine.

-

Acidolysis

Benzyl groups can also be cleaved under strongly acidic conditions, a method that is central to the Boc/Bzl strategy in SPPS. [3][5][9]While the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [3][19][20] Mechanism of Acidic Deprotection:

The mechanism involves protonation of the ether oxygen or ester carbonyl, followed by cleavage of the C-O bond to generate a stable benzyl cation.

This "quasi-orthogonality" allows for the stepwise deprotection of the N-terminus during peptide chain elongation, followed by the global deprotection of all side-chain protecting groups in the final cleavage step. [3][5]

The Benzyl Group in the Context of Orthogonal Protection Strategies

The success of complex peptide synthesis hinges on the concept of orthogonality , where different classes of protecting groups can be removed under distinct conditions without affecting each other. [2][21]

-

Boc/Bzl Strategy: This is considered a "quasi-orthogonal" strategy because both the temporary (Boc) and semi-permanent (benzyl) protecting groups are removed by acid, but with vastly different acid strengths. [3][5]* Fmoc/tBu Strategy: In contrast, the Fmoc/tBu strategy is fully orthogonal. The temporary Fmoc group is base-labile, while the acid-labile tert-butyl (tBu) based side-chain protecting groups are removed with a strong acid. [2][22][] The choice between these strategies depends on the specific peptide sequence, the presence of sensitive functional groups, and the desired final product. [2][22]

Conclusion: The Enduring Legacy of the Benzyl Protecting Group

The benzyl protecting group, in its various forms, has been an indispensable tool in the field of amino acid chemistry and peptide synthesis for over a century. Its robustness, ease of introduction, and versatile deprotection options have made it a reliable and predictable choice for chemists. While newer protecting group strategies have emerged, the fundamental principles and practical applications of the benzyl group continue to be relevant in both academic research and the industrial production of peptide-based therapeutics. A thorough understanding of the chemistry of the benzyl protecting group is, therefore, essential for any scientist working in the field of drug development and peptide chemistry.

References

- Bieg, T., & Szeja, W. (1985).

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Research, Synopses, (7), 108.

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.

- The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.

- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- Unnamed author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.

- AAPPTec. (n.d.).

- BenchChem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Unnamed author. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- BenchChem. (n.d.). Comparative study of Boc versus Fmoc protecting groups in synthesis.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Wikipedia. (n.d.). Benzyl group.

- Chem-Station International Edition. (2014, March 9). Benzyl (Bn) Protective Group.

- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.

- BOC Sciences. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).

- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.

- Master Organic Chemistry. (2018, June 7).

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzyl group - Wikipedia [en.wikipedia.org]

- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. peptide.com [peptide.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jocpr.com [jocpr.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Benzyl L-valinate Hydrochloride vs. Free Base Properties for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. This guide provides a comprehensive technical analysis of Benzyl L-valinate, comparing its hydrochloride (HCl) salt and free base forms. As an ester of the essential amino acid L-valine, Benzyl L-valinate serves as a valuable building block in the synthesis of various pharmaceutical compounds, including antiviral prodrugs like Valacyclovir.[1] Understanding the distinct physicochemical properties of its salt and free base forms is paramount for optimizing drug design, formulation, and delivery.

The Salt vs. Free Base Dichotomy: A Foundational Choice in Drug Development

The conversion of a drug molecule into a salt form is a widely employed strategy to enhance its physicochemical and biopharmaceutical characteristics.[2] For amine-containing compounds like Benzyl L-valinate, the formation of a hydrochloride salt involves the reaction of the basic amine group with hydrochloric acid.[3][4][5] This seemingly simple chemical modification can lead to significant alterations in critical properties such as solubility, stability, dissolution rate, and bioavailability.[6][7][8]

The primary rationale for salt formation is often to improve aqueous solubility.[8][9] The ionic nature of the salt form generally leads to better interaction with polar solvents like water, which can be a crucial factor for oral and parenteral drug administration.[3][4][5][10][11] Conversely, the free base, being less polar, may exhibit better solubility in organic solvents and could be preferred for specific formulation strategies, such as transdermal delivery systems or when aiming for a slow-release profile.[12]

Physicochemical Properties: A Comparative Analysis

The choice between the hydrochloride salt and the free base of Benzyl L-valinate hinges on a detailed understanding of their respective physicochemical properties. The following table summarizes these key characteristics, providing a foundation for informed decision-making in a research and development context.

| Property | Benzyl L-valinate Hydrochloride | Benzyl L-valinate Free Base | Rationale and Implications for Drug Development |

| Molecular Formula | C₁₂H₁₈ClNO₂[13] | C₁₂H₁₇NO₂[14][15] | The addition of HCl increases the molecular weight. This is a critical parameter for dosage calculations and analytical characterization. |

| Molecular Weight | 243.73 g/mol [13][16] | 207.27 g/mol [14] | Impacts formulation calculations and stoichiometric considerations in chemical reactions. |

| Appearance | White to off-white solid/powder[16] | Clear, colorless oil[14] | The physical state dictates handling, storage, and processing requirements. Crystalline solids are often preferred for their stability and ease of handling in solid dosage forms. |

| Melting Point | 134-138°C[17] | Not applicable (liquid at room temp.) | A defined melting point for the salt form indicates a crystalline structure, which is generally more stable than an amorphous or liquid form. |

| Solubility | Generally higher in aqueous solutions.[3][4][5][10] | Higher in non-polar organic solvents. | Aqueous solubility is crucial for many drug delivery routes.[12] Enhanced solubility of the salt can lead to improved dissolution rates and potentially higher bioavailability.[6][7][8] |

| Hygroscopicity | Potentially hygroscopic. | Generally less hygroscopic. | Hygroscopicity can affect the stability, flowability, and processing of the solid form. Careful control of humidity during storage and manufacturing is necessary for the salt. |

| Chemical Stability | Generally more stable, particularly against oxidative degradation. The protonated amine is less nucleophilic. | The free amine is more susceptible to degradation pathways such as oxidation and reaction with electrophiles. Ester hydrolysis can also be a concern.[18][19] | Enhanced stability of the salt form can lead to a longer shelf-life and more robust formulations.[8] |

| pKa | The pKa of the conjugate acid (ammonium ion) is relevant. For L-valine, the pKa of the amino group is around 9.6.[20] Esterification will slightly lower this value. | The pKa of the amine group determines the degree of ionization at a given pH. | The pKa value is critical for predicting the solubility-pH profile and the extent of ionization at physiological pH, which in turn affects absorption and distribution.[11] |

Experimental Protocols: Interconversion and Characterization

Conversion of Benzyl L-valinate Hydrochloride to its Free Base

This protocol outlines a standard laboratory procedure for the preparation of the free base from the hydrochloride salt. The underlying principle is the deprotonation of the ammonium salt using a suitable base.

Materials:

-

Benzyl L-valinate hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., 1M NaOH, triethylamine)

-

Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of Benzyl L-valinate hydrochloride in deionized water.

-

Neutralization: Cool the aqueous solution in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the aqueous phase is basic (pH > 8, confirmed with pH paper or a pH meter). This neutralizes the hydrochloride and deprotonates the amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes). The less polar free base will partition into the organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base as an oil.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and properties of both the hydrochloride salt and the free base.

Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[21] For the hydrochloride salt, the amine protons (-NH₃⁺) will typically appear as a broad singlet at a downfield chemical shift. In the free base, the amine protons (-NH₂) will be a sharper singlet at a more upfield position. The chemical shifts of protons adjacent to the amine group (the α-proton) will also be affected by the protonation state.

-

¹³C NMR: The carbon spectrum will show corresponding changes in the chemical shift of the carbon atom bonded to the nitrogen upon protonation.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR is used to identify functional groups. The hydrochloride salt will exhibit a broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretching of an ammonium salt.[22] The free base will show N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ range.

-

-

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

-

These chromatographic techniques are essential for determining the purity of the compound.[23][24] A reversed-phase HPLC method can be developed to separate Benzyl L-valinate from any starting materials, byproducts, or degradation products. The retention time may differ slightly between the salt and the free base depending on the mobile phase pH.

-

-

Mass Spectrometry (MS):

Implications for Drug Development and Formulation

The decision to use Benzyl L-valinate as a hydrochloride salt or a free base has significant downstream consequences for drug development.

-

Formulation: The superior aqueous solubility of the hydrochloride salt makes it a better candidate for oral solid dosage forms (tablets, capsules) and aqueous parenteral formulations.[5][10][6][12] The free base, being an oil, would require more complex formulation strategies, such as lipid-based formulations or emulsification, for aqueous delivery.

-

Bioavailability: Enhanced solubility and dissolution of the hydrochloride salt can lead to improved bioavailability.[7][8][12] However, the pH of the gastrointestinal tract and the pKa of the compound will ultimately determine the extent of ionization and absorption.

-

Stability and Shelf-life: The greater chemical stability of the hydrochloride salt can translate to a longer product shelf-life and reduced potential for the formation of degradation products.[8] This is a critical consideration for ensuring the safety and efficacy of the final drug product.

-

Manufacturing: The crystalline nature of the hydrochloride salt often simplifies handling, purification, and processing during manufacturing compared to the oily free base.

Conclusion

The selection between Benzyl L-valinate hydrochloride and its free base is a multifaceted decision that requires a thorough evaluation of their respective physicochemical properties and their impact on the desired final drug product characteristics. The hydrochloride salt generally offers advantages in terms of aqueous solubility, stability, and handling, making it a frequent choice for conventional dosage forms. The free base, however, may be advantageous in specific applications where high lipophilicity is desired. A comprehensive understanding of the principles and experimental procedures outlined in this guide will empower researchers, scientists, and drug development professionals to make informed, data-driven decisions, ultimately contributing to the development of safer and more effective medicines.

References

- Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

- Physiochemical assessment of pharmaceutical salt forms. (2024, November 18).

- Pharma Learning In Depth. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.

- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?

- ChemicalBook. (n.d.). L-Valine benzyl ester hydrochloride(2462-34-2) 1H NMR spectrum.

- MedChemExpress. (n.d.). Benzyl ethyl-L-valinate hydrochloride.

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- BLD Pharm. (n.d.). 1259396-60-5|Benzyl ethyl-L-valinate hydrochloride.

- The Versatility of Amino Acid Esters in Pharmaceutical Chemistry. (2025, October 9).

- PubChem. (n.d.). L-Valine benzyl ester hydrochloride.

- Sigma-Aldrich. (n.d.). L-Valine benzyl ester 2462-34-2.

- Amines. (n.d.).

- ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms.

- ChemicalBook. (n.d.). L-Valine | 72-18-4.

- The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). (n.d.).

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

- Veterian Key. (2017, April 21). Methods of Amino Acid Analysis.

- MDPI. (n.d.). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life.

- Gentaur. (n.d.). Benzyl ethyl-L-valinate hydrochloride.

- PubMed. (2005, February 17). Alpha-trialkylsilyl amino acid stability.

- Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.

- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- Australian Journal of Chemistry. (1966). The basic hydrolysis of amino acid esters.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.

- Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases.

- Phillips, A. A. (2021, December 28). Practical considerations for amino acid isotope analysis.

- Atom Pharma. (n.d.). L-VALINE BENZYL ESTER HYDROCHLORIDE.

- ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?

- PubChem. (n.d.). Methyl benzyl-L-valinate.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- PubChem. (n.d.). N-benzyl-L-valine.

- The Pharma Innovation Journal. (2021, November 20). Synthesis of related substances of antiviral drug Valacyclovir.

- Google Patents. (2007, March 20). US Patent 8,324,381 B2.

- l-valine benzyl ester suppliers USA. (n.d.).

- MedChemExpress. (n.d.). Benzyl ethyl-L-valinate hydrochloride.

- United States Biological. (n.d.). Valine Benzyl Ester CAS 17645-51-1.

- PubChem. (n.d.). L-Valine.

- Pharmaffiliates. (n.d.). CAS No : 21760-98-5 | Product Name : L-Valine Benzyl Ester.

- Sigma-Aldrich. (n.d.). L -Valine benzyl ester = 98.0 TLC 16652-76-9.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. droracle.ai [droracle.ai]

- 7. rjpdft.com [rjpdft.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmaoffer.com [pharmaoffer.com]

- 13. L-Valine benzyl ester hydrochloride | C12H18ClNO2 | CID 11601206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. usbio.net [usbio.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. L-Valine benzyl ester 2462-34-2 [sigmaaldrich.com]

- 17. atompharma.co.in [atompharma.co.in]

- 18. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

- 20. L-Valine | 72-18-4 [chemicalbook.com]

- 21. L-Valine benzyl ester hydrochloride(2462-34-2) 1H NMR spectrum [chemicalbook.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

The Benzyl Ester in Peptide Chemistry: A Legacy of Protection and a Cornerstone of Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Peptide Synthesis

The precise assembly of amino acids into peptides of a defined sequence is fundamental to numerous fields, from biochemistry to therapeutic drug development. However, the bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, presents a significant challenge: uncontrolled polymerization. In the early 20th century, attempts to form peptide bonds were often frustrated by the formation of complex, uncharacterizable mixtures. The solution to this problem lay in the strategic use of "protecting groups" – temporary modifications of reactive functionalities to direct the course of a reaction. This guide delves into the discovery, history, and application of one of the most significant advancements in this domain: the use of benzyl esters for the protection of carboxylic acid groups in amino acids.

The Genesis: The Pioneering Work of Bergmann and Zervas

The landscape of peptide synthesis was irrevocably altered in 1932 by the groundbreaking work of Max Bergmann and Leonidas Zervas.[1] Their introduction of the benzyloxycarbonyl (Cbz or Z) group as a protection for the α-amino group of amino acids was a watershed moment, enabling the first truly systematic and controlled synthesis of peptides.[2] This seminal work also laid the conceptual foundation for the use of benzyl-based protecting groups for other functionalities, including the carboxylic acid group.

The core innovation of the Bergmann-Zervas method was the development of a protecting group that could be introduced under mild conditions and, crucially, removed selectively without cleaving the newly formed peptide bond.[1] This principle of "orthogonality," where different protecting groups can be removed under distinct conditions, remains a central tenet of modern peptide chemistry.[3]

The Chemistry of Benzyl Ester Protection and Deprotection

The benzyl ester is a robust and versatile protecting group for the C-terminal carboxylic acid of an amino acid. Its utility stems from its stability across a wide range of reaction conditions and the specific methods available for its removal.[4]

Protection: The Formation of the Benzyl Ester

The most common method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), and removing the water formed during the reaction to drive the equilibrium towards the ester product.[5][6]

Mechanism of Fischer-Speier Esterification:

-

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the amino acid's carboxylic acid group, increasing its electrophilicity.

-

Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen of benzyl alcohol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to yield the final benzyl ester.

Deprotection: Cleavage of the Benzyl Ester

The selective removal of the benzyl ester protecting group is a critical step in peptide synthesis. Two primary methods are employed: catalytic hydrogenolysis and acidolysis.

1. Catalytic Hydrogenolysis:

This is the most common and mildest method for benzyl ester deprotection.[7] The reaction involves the cleavage of the C-O bond of the ester by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[8][9] The products are the free carboxylic acid and toluene.

Mechanism of Catalytic Hydrogenolysis:

-

Adsorption: Both the benzyl ester and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst inserts into the C-O bond of the ester.

-

Reductive Elimination: The intermediate collapses, forming the carboxylic acid and toluene, and regenerating the catalyst.

2. Acidolysis:

Benzyl esters can also be cleaved under strongly acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11] This method is typically employed in the final deprotection step of solid-phase peptide synthesis, particularly within the Boc/Bzl strategy. The mechanism involves the protonation of the ester oxygen followed by cleavage to form the carboxylic acid and a stable benzyl cation. The benzyl cation is then trapped by a scavenger, such as anisole or thioanisole, to prevent side reactions.[12]

The Rise of Solid-Phase Peptide Synthesis and the Boc/Bzl Strategy

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field.[3][13] This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.

A cornerstone of early SPPS was the Boc/Bzl strategy , which relies on the differential acid lability of the tert-butoxycarbonyl (Boc) group for temporary α-amino protection and benzyl-based groups for the "permanent" protection of the C-terminus and reactive side chains.[13][14]

The Boc/Bzl Workflow:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc and its carboxyl group anchored to the resin as a benzyl ester derivative, is the starting point.

-

Deprotection: The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), leaving the benzyl-based protecting groups intact.[13]

-

Neutralization: The protonated α-amino group is neutralized with a base.

-